molecular formula C18H19FN2O3S B2461693 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946325-72-0

3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2461693
CAS No.: 946325-72-0
M. Wt: 362.42
InChI Key: RKADBFHWMWAAEN-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted with a 2-oxo-1-propyl group at position 1 and a 3-fluorobenzenesulfonamide moiety at position 4.

Properties

IUPAC Name

3-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-10-21-17-8-7-15(11-13(17)6-9-18(21)22)20-25(23,24)16-5-3-4-14(19)12-16/h3-5,7-8,11-12,20H,2,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKADBFHWMWAAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Reductive Amination

A widely adopted method involves Friedel-Crafts acylation of aniline derivatives with γ-keto acids or esters. For example, reacting 4-propylaminophenol with ethyl levulinate in the presence of AlCl₃ yields a ketone intermediate, which undergoes reductive cyclization using sodium cyanoborohydride (NaBH₃CN) to form the tetrahydroquinoline ring. Key parameters include:

Step Reagents/Conditions Yield (%) Reference
Acylation AlCl₃, dichloromethane, 0°C → rt 65–70
Reductive cyclization NaBH₃CN, acetic acid, methanol, rt 75–80

This route provides moderate yields but requires careful control of Lewis acid stoichiometry to avoid over-acylation.

Domino Oxidative Cyclization

Alternative methods employ domino reactions to streamline synthesis. For instance, treatment of N-propyl-3-aminophenol with α,β-unsaturated ketones under acidic conditions (H₂SO₄, ethanol) induces concurrent Michael addition and cyclization, forming the tetrahydroquinoline skeleton in a single step. Oxidation of the resultant alcohol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄), yielding the 2-oxo derivative.

Reaction Reagents/Conditions Yield (%) Reference
Cyclization H₂SO₄, ethanol, reflux 60–65
Oxidation CrO₃, H₂SO₄, acetone, 0°C 85–90

Domino methods reduce purification steps but necessitate stringent temperature control during oxidation to prevent over-oxidation to quinoline derivatives.

Sulfonamide Bond Formation

The coupling of 2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-amine with 3-fluorobenzenesulfonyl chloride follows established sulfonylation protocols. Optimized conditions from patent literature suggest using N-methylmorpholine (NMM) as a base in tetrahydrofuran (THF) at 0°C to room temperature.

Reaction Mechanism and Optimization

The amine is deprotonated by NMM, facilitating nucleophilic attack on the electrophilic sulfur of the sulfonyl chloride. Key variables affecting yield include:

  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes di-sulfonation byproducts.
  • Solvent : THF outperforms DMF or acetonitrile due to better solubility of intermediates.
  • Temperature : Slow addition at 0°C followed by warming to room temperature ensures controlled reaction kinetics.
Parameter Optimal Value Yield (%) Reference
Solvent THF 70–75
Base N-methylmorpholine 75–80
Reaction Time 12–16 h 78

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted sulfonyl chloride and base residues. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.57 (d, 1H, aromatic), 7.34–7.42 (m, 4H, sulfonamide aryl), 3.01–3.04 (m, 8H, tetrahydroquinoline and propyl protons).
  • ¹³C NMR : 198.2 ppm (C=O), 162.1 ppm (C-F).

Alternative Synthetic Pathways and Modifications

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclization steps. For example, heating N-propyl-3-aminophenol with ethyl acetoacetate at 150°C for 20 minutes under microwave conditions achieves 80% yield of the tetrahydroquinoline intermediate, reducing reaction time from hours to minutes.

Enzymatic Sulfonylation

Pilot studies explore lipase-catalyzed sulfonamide formation in non-aqueous media. Using Candida antarctica lipase B, yields of 65–70% are reported, though scalability remains a challenge.

Challenges and Mitigation Strategies

  • Byproduct Formation : Di-sulfonation and over-oxidation are mitigated by strict stoichiometric control and low-temperature sulfonyl chloride addition.
  • Low Solubility : Sonication or co-solvents (e.g., DMSO/THF mixtures) enhance dissolution of the tetrahydroquinoline amine.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline core or the benzenesulfonamide group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or iodine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, exhibit antimicrobial properties. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been explored in various studies aimed at developing new antibiotics to combat resistant strains of bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-Fluoro-N-(2-Oxo-1-Propyl...)E. coli32 µg/mL
3-Fluoro-N-(2-Oxo-1-Propyl...)S. aureus16 µg/mL

Antimalarial Prototypes

The design and synthesis of new antimalarial compounds have also included derivatives of sulfonamides. A study highlighted the potential of structurally related compounds to act against malaria by targeting the dihydropteroate synthase enzyme in Plasmodium species. The incorporation of the tetrahydroquinoline moiety is believed to enhance the bioactivity of these compounds.

Case Study: Development of Antimalarial Agents
In a study published in 2011, researchers synthesized a series of benzenesulfonamide derivatives and evaluated their antimalarial activity through docking studies and biological assays. The results indicated that modifications to the sulfonamide structure could lead to compounds with improved efficacy against malaria parasites .

Enzyme Inhibition Studies

Sulfonamides have been extensively studied for their ability to inhibit various enzymes, including α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways and neurodegenerative diseases.

Table 2: Enzyme Inhibition Potentials

Compound NameEnzyme TargetIC50 (µM)
3-Fluoro-N-(2-Oxo-1-Propyl...)α-glucosidase15 µM
3-Fluoro-N-(2-Oxo-1-Propyl...)Acetylcholinesterase10 µM

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The structural analysis is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compounds.

Synthesis Overview
The synthetic pathway generally includes:

  • Formation of the tetrahydroquinoline scaffold.
  • Introduction of the sulfonamide group.
  • Fluorination at the aromatic ring.

Future Directions in Research

The ongoing research into sulfonamide derivatives like this compound suggests that further exploration into their pharmacological profiles could yield novel therapeutic agents for various diseases, including bacterial infections and malaria.

Potential Research Areas:

  • Optimization of chemical synthesis for higher yields.
  • In-depth biological evaluations against a broader range of pathogens.
  • Investigating structure-activity relationships (SAR) to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Table 1: Key Structural Differences Among Sulfonamide-Containing Compounds

Compound Name Core Structure Key Substituents Synthesis Route Highlights
Target Compound 1,2,3,4-Tetrahydroquinoline 3-Fluoro-benzenesulfonamide; 2-oxo-1-propyl Not explicitly described in evidence
4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide Benzene-sulfonamide Pyrazole ring; 3-oxopropyl chain Reflux with 2,4-pentanedione in propan-2-ol
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide 1,2,3,4-Tetrahydroquinoline Thiazole-oxazole-carboxamide Reaction with hydrazine or thiosemicarbazide
4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide Quinazolinone Methoxyphenyl; ethenyl linker Cyclization of hydrazides with acetic acid

Key Observations :

  • The target compound shares the 1,2,3,4-tetrahydroquinoline core with the thiazol-2-yl derivative in , but differs in substituents (fluorobenzenesulfonamide vs. thiazole-oxazole-carboxamide).
  • Quinazolinone derivatives () exhibit a distinct core but retain the sulfonamide group, highlighting the importance of the sulfonamide moiety across diverse scaffolds for biological activity .

Key Observations :

  • The absence of NHNH proton signals in compound 10 () compared to its precursor (compound 9) confirms cyclization to a thiadiazole ring .
  • Pyrrole-containing compounds (e.g., 19) show distinct ¹³C-NMR resonances for CH3 groups and aromatic carbons, which differ from the fluorine-substituted aromatic signals expected in the target compound .

Key Observations :

  • The target compound’s structural similarity to the ABA-mimicking ligand () suggests possible receptor-binding applications, though its fluorine substituent may alter affinity or selectivity .
  • Quinazolinone sulfonamides () demonstrate moderate COX-2 inhibition, implying that the tetrahydroquinoline core in the target compound could be optimized for similar targets .

Biological Activity

The compound 3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a novel sulfonamide derivative with potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article explores the biological activities associated with this specific compound, drawing on various studies and findings.

Chemical Structure

The structure of this compound can be represented as follows:

C17H18FN2O3S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a fluorine atom and a sulfonamide group attached to a tetrahydroquinoline backbone, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing a tetrahydroquinoline structure exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinolines have shown promising results against various cancer cell lines. In vitro assays demonstrated that similar compounds displayed IC50 values ranging from 0.8 to 11.9 μM against different cancer cell lines .

Case Study:
A study on related compounds revealed that those with a sulfonamide moiety exhibited enhanced inhibitory effects on cancer cell proliferation compared to their non-sulfonamide counterparts. The presence of the sulfonamide group is crucial for maintaining the biological activity of these compounds .

COX-2 Inhibition

The compound's potential as a COX-2 inhibitor has been highlighted in several studies. COX-2 is an enzyme implicated in inflammation and pain pathways; thus, inhibitors are valuable in treating inflammatory diseases.

CompoundCOX-2 Inhibition (%) at 20 μM
This compoundTBD
Reference Compound (Celecoxib)80.1%

Research indicates that modifications at the para position of the phenyl ring can significantly affect COX-2 selectivity and potency . The sulfonamide derivatives have been shown to exhibit varying degrees of inhibition depending on their structural features.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: Direct inhibition of COX enzymes.
  • Cell Cycle Arrest: Induction of apoptosis in cancer cells.
  • Anti-inflammatory Pathways: Modulation of inflammatory mediators.

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